molecular formula C12H9NO3S B8396965 5-(4-Formylphenoxy)thiophene-2-carboxamide

5-(4-Formylphenoxy)thiophene-2-carboxamide

Cat. No.: B8396965
M. Wt: 247.27 g/mol
InChI Key: UMEAJYWOUVDQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Formylphenoxy)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9NO3S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

5-(4-formylphenoxy)thiophene-2-carboxamide

InChI

InChI=1S/C12H9NO3S/c13-12(15)10-5-6-11(17-10)16-9-3-1-8(7-14)2-4-9/h1-7H,(H2,13,15)

InChI Key

UMEAJYWOUVDQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(S2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 5-(4-formylphenoxy)thiophene-2-carbonitrile (0.818 g, 3.57 mmol) in DMSO (18 mL) in a round bottom flask, then add K2CO3 (0.247 g, 1.78 mmol). Cool the reaction flask in a water bath and add 30% H2O, (0.81 mL, 7.14 mmol) solution. After one hour, add water (25 mL). Filter the resulting precipitate and wash the filter cake with water (25 mL). Collect the filter cake as the title compound: HRMS calcd for C12H10NO3S 248.0381 (M+H)+, found 248.0396, time 0.36 min; HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=13.0 min, 100% purity.
Name
5-(4-formylphenoxy)thiophene-2-carbonitrile
Quantity
0.818 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.247 g
Type
reactant
Reaction Step Two
Name
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

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